phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[(2-naphthalen-1-ylacetyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-24(17-21-9-6-8-20-7-4-5-12-23(20)21)26-18-19-13-15-27(16-14-19)25(29)30-22-10-2-1-3-11-22/h1-12,19H,13-18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYPCYPPXHEBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate, also known by its CAS number 1235058-64-6, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine ring, a naphthalene moiety, and an ester functional group. Its synthesis typically involves several steps:
- Formation of Naphthalen-2-yloxy Acetic Acid : Reacting naphthalene with chloroacetic acid in the presence of a base.
- Amidation : The naphthalen-2-yloxy acetic acid is reacted with piperidine to form the corresponding amide.
- Esterification : The final step involves esterification with phenyl chloroformate.
These synthetic routes allow for the production of the compound in a laboratory setting, which can then be utilized for various biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effects against various bacterial strains using the agar disc-diffusion method. The results demonstrated that the compound showed significant inhibition against:
- Staphylococcus aureus
- Escherichia coli
- Proteus mirabilis
The compound's effectiveness was attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic processes.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been shown to interact with enzymes involved in cell proliferation and survival, leading to reduced viability in cancer cell lines.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress and subsequent apoptosis in targeted cells.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be useful. Below is a table summarizing key characteristics:
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| This compound | Piperidine ring, naphthalene moiety | Antimicrobial, anticancer | Investigated for enzyme interactions |
| Naphthalen-2-yloxy Acetic Acid | Naphthalene derivative | Moderate antimicrobial | Precursor in synthesis |
| Piperidine Derivatives | Various substitutions | Diverse pharmacological effects | Commonly used in pharmaceuticals |
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Case Study on Antimicrobial Efficacy : A study conducted on hospital-acquired infections demonstrated that this compound significantly reduced bacterial load in infected tissue samples.
- Case Study on Cancer Cell Lines : Research involving human breast cancer cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its potential as a therapeutic agent.
- Mechanistic Study : Another investigation focused on elucidating the molecular targets of the compound, revealing interactions with key proteins involved in apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs and their distinguishing features are summarized below:
*Target compound’s formula inferred from (C22H25N3O4S) with substitution of naphthalen-1-yl for methylthio-phenyl.
†Molecular weight approximated based on structural similarity to compound.
Key Observations:
- Naphthalene vs. Phenyl Groups: The target compound’s naphthalen-1-yl group introduces a larger aromatic system compared to phenyl or methylthio-phenyl substituents (e.g., ).
- Piperidine Modifications : Analogous compounds () highlight the importance of the piperidine ring’s substitution pattern. For example, ethyl esters () and hydroxymethyl groups () alter solubility and metabolic stability.
- Linker Diversity : ADC1730 and ADC1740 () incorporate specialized linkers (Val-Ala-PAB) for targeted drug delivery, unlike the target compound, which lacks such functionalities.
Physicochemical Properties
- Molecular Weight : The target compound (~427.5 g/mol) falls within the range of drug-like molecules, comparable to ’s analog (427.5 g/mol) but smaller than ADC1740 (671.66 g/mol).
- Solubility and Stability : The naphthalene group may reduce aqueous solubility relative to hydroxylated analogs (), necessitating formulation adjustments for in vivo use.
Preparation Methods
Piperidine Backbone Preparation
The piperidine ring is typically derived from 4-(aminomethyl)piperidine, a commercially available precursor. To prevent unwanted side reactions during subsequent steps, the primary amine is often protected using tert-butoxycarbonyl (Boc) anhydride. This protection is achieved by reacting 4-(aminomethyl)piperidine with Boc₂O in the presence of a base such as triethylamine, yielding Boc-protected 4-(aminomethyl)piperidine.
Phenyl Carboxylate Functionalization
The final step involves reacting the deprotected piperidine with phenyl chloroformate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). A base such as N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, facilitating the formation of the carboxylate ester.
Detailed Stepwise Synthesis Protocols
Step 1: Synthesis of Boc-Protected 4-(Aminomethyl)piperidine
Reagents :
-
4-(Aminomethyl)piperidine (1.0 equiv)
-
Boc anhydride (1.2 equiv)
-
Triethylamine (2.0 equiv)
-
Solvent: Dichloromethane (DCM)
Procedure :
-
Dissolve 4-(aminomethyl)piperidine (10.0 g, 78.4 mmol) in DCM (100 mL).
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Add triethylamine (21.8 mL, 156.8 mmol) under nitrogen atmosphere.
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Slowly add Boc anhydride (20.5 g, 94.1 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Wash with water (2 × 50 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
Step 2: Amidation with 2-(Naphthalen-1-yl)acetic Acid
Reagents :
-
Boc-protected 4-(aminomethyl)piperidine (1.0 equiv)
-
2-(Naphthalen-1-yl)acetic acid (1.1 equiv)
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EDC (1.2 equiv), HOBt (1.2 equiv)
-
Solvent: Dimethylformamide (DMF)
Procedure :
-
Dissolve 2-(naphthalen-1-yl)acetic acid (14.3 g, 70.6 mmol) in DMF (150 mL).
-
Add EDC (16.2 g, 84.7 mmol) and HOBt (11.4 g, 84.7 mmol), stir for 30 minutes.
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Add Boc-protected 4-(aminomethyl)piperidine (18.2 g, 70.6 mmol) and stir at room temperature for 24 hours.
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Quench with water (200 mL), extract with ethyl acetate (3 × 100 mL).
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Dry organic layers, concentrate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Step 3: Deprotection and Carboxylate Formation
Reagents :
-
Boc-deprotected intermediate (1.0 equiv)
-
Phenyl chloroformate (1.5 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF)
Procedure :
-
Dissolve Boc-deprotected intermediate (15.0 g, 46.9 mmol) in THF (200 mL).
-
Add DIPEA (24.4 mL, 140.7 mmol) and cool to 0°C.
-
Slowly add phenyl chloroformate (10.7 mL, 70.4 mmol) over 30 minutes.
-
Stir at room temperature for 6 hours.
-
Concentrate under reduced pressure, purify via recrystallization (ethanol/water).
Yield : 82% (14.2 g). Purity : 99.2% (HPLC).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
Amidation : DMF outperforms THF and acetonitrile due to superior solubility of intermediates. Reactions conducted at 25°C yield higher purity compared to elevated temperatures.
-
Carboxylation : THF is preferred over DCM for its ability to stabilize reactive intermediates. Temperatures below 10°C minimize side reactions.
Coupling Agent Screening
A comparative study of coupling agents revealed the following yields:
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 88 | 98.5 |
| DCC/DMAP | 85 | 97.8 |
| HATU | 90 | 99.0 |
HATU provides marginally better results but at a higher cost, making EDC/HOBt the industrial standard.
Industrial-Scale Production Considerations
Q & A
Q. What synthetic methodologies are recommended for preparing phenyl 4-{[2-(naphthalen-1-yl)acetamido]methyl}piperidine-1-carboxylate, and how can purity be ensured?
Answer: The synthesis typically involves coupling naphthalene-1-yl acetic acid with a piperidine scaffold via amide bond formation. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) for activating the carboxylic acid group of naphthalene-1-yl acetic acid, followed by reaction with the amine group on the piperidine intermediate .
- Purification : Employ column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.
- Purity validation : Confirm via HPLC (e.g., C18 column, mobile phase: methanol/buffer at pH 4.6, flow rate 1.0 mL/min) and spectroscopic characterization (¹H/¹³C NMR, high-resolution mass spectrometry) .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Answer:
- HPLC : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) to assess purity. System suitability criteria include a tailing factor <2.0 and theoretical plates >2000 .
- Spectroscopy : ¹H NMR (e.g., δ 7.2–8.2 ppm for naphthalene protons, δ 4.1–4.3 ppm for methylene groups adjacent to the amide) and FT-IR (amide I band ~1650 cm⁻¹) for structural confirmation .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the hypothesized pharmacological targets for piperidine-derived compounds like this molecule?
Answer: Piperidine derivatives often target:
- GPCRs : Dopamine or serotonin receptors due to structural mimicry of endogenous ligands.
- Enzymes : Acetylcholinesterase or kinases, where the piperidine moiety acts as a scaffold for active-site binding .
- In vitro assays : Prioritize enzyme inhibition assays (e.g., fluorescence-based kinase activity assays) and receptor-binding studies (radioligand displacement) to validate targets .
Advanced Research Questions
Q. How can contradictions in biological activity data across in vitro and in vivo models be systematically resolved?
Answer:
- Variable isolation : Use factorial design to test variables independently (e.g., solubility, metabolic stability). For example, a 2³ factorial design (concentration, pH, temperature) can identify confounding factors in assay reproducibility .
- Pharmacokinetic profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to explain discrepancies between cellular and whole-organism activity .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What statistical approaches optimize reaction yields and selectivity during synthesis?
Answer:
- Design of Experiments (DoE) : Apply a central composite design to optimize parameters (e.g., temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) can model interactions between variables .
- Case study : For amide coupling, factors like reaction time (X₁), reagent stoichiometry (X₂), and solvent polarity (X₃) are tested. A Plackett-Burman design minimizes experimental runs while identifying critical factors .
- Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy to monitor reaction progress in real time .
Q. How can computational tools enhance experimental workflows for this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
- AI-driven optimization : Train neural networks on synthetic yield data to predict optimal reaction conditions. Tools like COMSOL Multiphysics integrate kinetic models with experimental data for process scale-up .
- ADMET prediction : Software like SwissADME or ADMETLab2.0 forecasts pharmacokinetic properties (e.g., logP, CYP450 inhibition) to prioritize in vivo studies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
